Nazartinib

Catalog No.
S547951
CAS No.
1508250-71-2
M.F
C26H31ClN6O2
M. Wt
495.0 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Nazartinib

CAS Number

1508250-71-2

Product Name

Nazartinib

IUPAC Name

N-[7-chloro-1-[(3R)-1-[(E)-4-(dimethylamino)but-2-enoyl]azepan-3-yl]benzimidazol-2-yl]-2-methylpyridine-4-carboxamide

Molecular Formula

C26H31ClN6O2

Molecular Weight

495.0 g/mol

InChI

InChI=1S/C26H31ClN6O2/c1-18-16-19(12-13-28-18)25(35)30-26-29-22-10-6-9-21(27)24(22)33(26)20-8-4-5-15-32(17-20)23(34)11-7-14-31(2)3/h6-7,9-13,16,20H,4-5,8,14-15,17H2,1-3H3,(H,29,30,35)/b11-7+/t20-/m1/s1

InChI Key

IOMMMLWIABWRKL-WUTDNEBXSA-N

SMILES

CC1=NC=CC(=C1)C(=O)NC2=NC3=C(N2C4CCCCN(C4)C(=O)C=CCN(C)C)C(=CC=C3)Cl

Solubility

Soluble in DMSO, not in water

Synonyms

EGF816; EGF-816; EGF 816; NVS-816; NVS 816; NVS816; Nazartinib.

Canonical SMILES

CC1=NC=CC(=C1)C(=O)NC2=NC3=C(N2C4CCCCN(C4)C(=O)C=CCN(C)C)C(=CC=C3)Cl

Isomeric SMILES

CC1=NC=CC(=C1)C(=O)NC2=NC3=C(N2[C@@H]4CCCCN(C4)C(=O)/C=C/CN(C)C)C(=CC=C3)Cl

Description

The exact mass of the compound Nazartinib is 494.2197 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

FGFR Inhibition:

  • Mechanism

    Nazartinib belongs to a class of drugs called Fibroblast Growth Factor Receptor (FGFR) inhibitors. FGFRs are proteins on the surface of cells that play a role in cell growth, proliferation, and survival. Mutations in these receptors can contribute to uncontrolled cell growth and cancer development. Nazartinib works by blocking the activity of specific FGFRs, particularly FGFR1, FGFR2, and FGFR3, thereby hindering cancer cell growth and promoting cell death [].

  • Cancer Types

    Research is ongoing to evaluate the effectiveness of Nazartinib in treating cancers driven by FGFR mutations. Some promising areas include:

    • FGF Fusion-positive Cholangiocarcinoma: This is a rare and aggressive bile duct cancer often harboring FGFR2 fusions. Early clinical trials suggest Nazartinib may induce tumor shrinkage and improve progression-free survival in these patients [].
    • Other Cancers: Studies are also exploring the use of Nazartinib in FGFR-mutant tumors of the lung, bladder, and other organs [].

Combination Therapy:

  • Rationale: Combining Nazartinib with other cancer therapies is being explored to potentially improve treatment efficacy and overcome resistance mechanisms.
    • EGFR-mutant Non-Small Cell Lung Cancer (NSCLC): NSCLC is a common type of lung cancer where mutations in the Epidermal Growth Factor Receptor (EGFR) gene are frequent. While existing EGFR-targeted therapies are initially effective, resistance often develops. Studies are investigating Nazartinib in combination with these drugs to see if it can overcome resistance and extend patient benefits [].

Nazartinib, also known as EGF816, is an irreversible, third-generation epidermal growth factor receptor (EGFR) inhibitor specifically designed to target mutant forms of EGFR, particularly the T790M mutation. This compound is notable for its oral bioavailability and has been developed for the treatment of non-small cell lung cancer (NSCLC) that harbors activating mutations in the EGFR gene. Nazartinib is currently under investigation in clinical trials, including a Phase III study comparing its efficacy against other EGFR inhibitors such as erlotinib and gefitinib in patients with advanced NSCLC .

The chemical formula of Nazartinib is C26H31ClN6O2, with a molecular weight of approximately 495.02 g/mol. Its IUPAC name is N-{7-chloro-1-[(3R)-1-[(2E)-4-(dimethylamino)but-2-enoyl]azepan-3-yl]-1H-1,3-benzodiazol-2-yl}-2-methylpyridine-4-carboxamide . The compound's structure allows it to selectively bind to mutant EGFRs, inhibiting their activity and thus impeding tumor growth.

Nazartinib acts by covalently binding to the mutated EGFR protein, specifically targeting the L858R, exon 19 deletion, and T790M mutations. This binding disrupts the EGFR signaling pathway, which is critical for the growth and survival of cancer cells harboring these mutations [].

Nazartinib functions primarily through covalent binding to the mutant forms of the EGFR. This binding inhibits the receptor's kinase activity, which is crucial for downstream signaling pathways that promote cell proliferation and survival. The mechanism involves the formation of a stable bond between Nazartinib and the cysteine residue in the ATP-binding site of the mutant EGFR .

Upon administration, Nazartinib undergoes metabolic transformations that may lead to reactive metabolites. Studies using liquid chromatography-tandem mass spectrometry have identified these unexpected metabolites, which could have implications for both efficacy and toxicity .

The biological activity of Nazartinib is characterized by its selective inhibition of mutant EGFRs. It has been shown to effectively block signaling pathways associated with tumor growth in various preclinical models. Specifically, it targets not only the common activating mutations but also the T790M resistance mutation that often arises in patients undergoing treatment with first-generation EGFR inhibitors .

Clinical studies have reported that Nazartinib exhibits a favorable safety profile with manageable side effects, primarily low-grade skin toxicity such as maculopapular rash and occasional pneumonitis .

The synthesis of Nazartinib involves several key steps that focus on constructing its complex molecular framework. While specific synthetic pathways are proprietary or not fully disclosed in public literature, general methods include:

  • Formation of the Benzodiazole Ring: The synthesis begins with creating a benzodiazole derivative that serves as a core structure.
  • Introduction of the Chlorine Atom: Chlorination reactions are employed to introduce the chlorine substituent at the appropriate position on the benzodiazole.
  • Attachment of Side Chains: Various side chains are added through coupling reactions involving amines and carboxylic acids.
  • Final Modifications: The final steps involve purification and characterization to ensure the compound meets required specifications for clinical use.

These synthetic routes are designed to optimize yield and purity while ensuring that all stereochemical configurations are correctly established .

Nazartinib is primarily being investigated for its application in treating non-small cell lung cancer, particularly in patients with specific EGFR mutations. Its ability to selectively inhibit mutant forms makes it a promising candidate for overcoming resistance associated with prior therapies .

In addition to its role in oncology, ongoing research may explore potential applications in other cancers or conditions where aberrant EGFR signaling plays a critical role.

Interaction studies have indicated that Nazartinib may exhibit significant drug-drug interactions, particularly when co-administered with agents like benzyl alcohol or bupivacaine, which can increase the risk of methemoglobinemia . Understanding these interactions is crucial for optimizing treatment regimens and minimizing adverse effects.

Furthermore, pharmacokinetic studies are essential to elucidate how Nazartinib interacts with metabolic enzymes and transporters within the body, providing insights into its absorption, distribution, metabolism, and excretion profiles.

Nazartinib shares similarities with several other EGFR inhibitors but stands out due to its specificity for mutant forms of the receptor. Below is a comparison highlighting its uniqueness:

Compound NameTypeSpecificityKey Features
ErlotinibFirst-generation inhibitorWild-type and some mutantsOral bioavailability; reversible binding
GefitinibFirst-generation inhibitorWild-type and some mutantsSimilar mechanism; reversible binding
OsimertinibThird-generation inhibitorT790M mutationIrreversible binding; broader efficacy
AfatinibSecond-generation inhibitorMultiple mutationsIrreversible; pan-HER inhibition
NazartinibThird-generation inhibitorSelective for mutant EGFRIrreversible; designed for T790M

Nazartinib's unique feature lies in its selective action against specific mutations like T790M while maintaining an oral bioavailability profile similar to other inhibitors. This specificity may provide advantages in treatment outcomes compared to less selective agents .

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

3.2

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

494.2197019 g/mol

Monoisotopic Mass

494.2197019 g/mol

Heavy Atom Count

35

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

KE7K32EME8

Wikipedia

Nazartinib

Dates

Modify: 2023-08-15
1: Jia Y, Juarez J, Li J, Manuia M, Niederst MJ, Tompkins C, Timple N, Vaillancourt MT, Pferdekamper AC, Lockerman EL, Li C, Anderson J, Costa C, Liao D, Murphy E, DiDonato M, Bursulaya B, Lelais G, Barretina J, McNeill M, Epple R, Marsilje TH, Pathan N, Engelman JA, Michellys PY, McNamara P, Harris J, Bender S, Kasibhatla S. EGF816 Exerts Anticancer Effects in Non-Small Cell Lung Cancer by Irreversibly and Selectively Targeting Primary and Acquired Activating Mutations in the EGF Receptor. Cancer Res. 2016 Mar 15;76(6):1591-602. doi: 10.1158/0008-5472.CAN-15-2581. PubMed PMID: 26825170.
2: Lelais G, Epple R, Marsilje TH, Long YO, McNeill M, Chen B, Lu W, Anumolu J, Badiger S, Bursulaya B, DiDonato M, Fong R, Juarez J, Li J, Manuia M, Mason DE, Gordon P, Groessl T, Johnson K, Jia Y, Kasibhatla S, Li C, Isbell J, Spraggon G, Bender S, Michellys PY. Discovery of (R,E)-N-(7-Chloro-1-(1-[4-(dimethylamino)but-2-enoyl]azepan-3-yl)-1H-benzo[d]imid azol-2-yl)-2-methylisonicotinamide (EGF816), a Novel, Potent, and WT Sparing Covalent Inhibitor of Oncogenic (L858R, ex19del) and Resistant (T790M) EGFR Mutants for the Treatment of EGFR Mutant Non-Small-Cell Lung Cancers. J Med Chem. 2016 Jul 28;59(14):6671-89. doi: 10.1021/acs.jmedchem.5b01985. PubMed PMID: 27433829.
3: Liao BC, Lin CC, Lee JH, Yang JC. Update on recent preclinical and clinical studies of T790M mutant-specific irreversible epidermal growth factor receptor tyrosine kinase inhibitors. J Biomed Sci. 2016 Dec 3;23(1):86. Review. PubMed PMID: 27912760; PubMed Central PMCID: PMC5135794.
4: Wang S, Cang S, Liu D. Third-generation inhibitors targeting EGFR T790M mutation in advanced non-small cell lung cancer. J Hematol Oncol. 2016 Apr 12;9:34. doi: 10.1186/s13045-016-0268-z. Review. PubMed PMID: 27071706; PubMed Central PMCID: PMC4830020.
5: Sun JM, Park K. Can we define the optimal sequence of epidermal growth factor receptor tyrosine kinase inhibitors for the treatment of epidermal growth factor receptor-mutant nonsmall cell lung cancer? Curr Opin Oncol. 2017 Mar;29(2):89-96. doi: 10.1097/CCO.0000000000000350. PubMed PMID: 28085680.
6: Kobayashi Y, Mitsudomi T. Not all epidermal growth factor receptor mutations in lung cancer are created equal: Perspectives for individualized treatment strategy. Cancer Sci. 2016 Sep;107(9):1179-86. doi: 10.1111/cas.12996. Review. PubMed PMID: 27323238; PubMed Central PMCID: PMC5021039.
7: Ou SH, Soo RA. Dacomitinib in lung cancer: a "lost generation" EGFR tyrosine-kinase inhibitor from a bygone era? Drug Des Devel Ther. 2015 Oct 15;9:5641-53. doi: 10.2147/DDDT.S52787. Review. PubMed PMID: 26508839; PubMed Central PMCID: PMC4610796.

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